molecular formula C23H28N4O2 B1391789 Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate CAS No. 1242268-05-8

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate

Cat. No. B1391789
CAS RN: 1242268-05-8
M. Wt: 392.5 g/mol
InChI Key: KDVRDLGJYQOKSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is a compound with the CAS Number: 1242268-05-8 . It has a molecular weight of 392.5 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound has a melting point of 166 - 168 . It is solid in its physical form .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is used as an important intermediate in the synthesis of biologically active benzimidazole compounds. This compound was synthesized using a low-cost amination process, indicating its utility in efficient and economical chemical synthesis processes (Liu Ya-hu, 2010).

Characterization and Crystal Structure Analysis

  • Detailed spectroscopic and crystallographic studies have been conducted on similar compounds, providing valuable information on their molecular structure and stability. For instance, studies involving single crystal XRD data and spectroscopic evidence have been essential in understanding the molecular architecture and intermolecular interactions of such compounds (C. Sanjeevarayappa et al., 2015).

Pharmacological Applications

  • Piperazine derivatives like this compound have been explored for their pharmacological properties. They serve as core structures in developing drugs with potential therapeutic applications. The structural modification and analysis of these compounds are crucial for enhancing their pharmacological efficacy (Ashwini Gumireddy et al., 2021).

Anticorrosive Applications

  • Certain derivatives have been investigated for their anticorrosive properties. For example, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant inhibition efficiency in protecting steel surfaces in corrosive environments, highlighting the compound's utility in industrial applications (B. Praveen et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)27-14-12-26(13-15-27)21-11-7-10-20(19(21)16-24)25-17-18-8-5-4-6-9-18/h4-11,25H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRDLGJYQOKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2C#N)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130141
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242268-05-8
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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